molecular formula C6H16Cl2N2 B2462980 (3R)-1-ethylpyrrolidin-3-amine dihydrochloride CAS No. 1286208-97-6

(3R)-1-ethylpyrrolidin-3-amine dihydrochloride

Cat. No. B2462980
CAS RN: 1286208-97-6
M. Wt: 187.11
InChI Key: MEPWCWGVVOIHJR-QYCVXMPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-1-ethylpyrrolidin-3-amine dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as (R)-(-)-1-ethyl-3-pyrrolidinamine dihydrochloride or (R)-(-)-1-ethyl-3-pyrrolidinylamine dihydrochloride. It is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

Electroreduction of 3-cyanopyridine

The electroreduction method for preparing 3-aminomethylpyridine dihydrochloride, involving palladium black deposited over graphite, is significant for the synthesis of primary amines. This process is useful in drug material and insecticide production (Krishnan, Raghupathy, & Udupa, 1978).

Synthesis of Dopamine-D2 Receptor Ligands

The synthesis of radioactive labelled raclopride and its (R)-isomer, involving O-alkylation of corresponding phenols, is crucial. This synthesis process, starting from (R)- and (S)-2-aminomethyl-1-ethylpyrrolidine, contributes to PET studies of the human brain (Ehrin et al., 1987).

Antioxidant Activity of N-Aminomethyl Derivatives

Research on the aminomethylation of ethosuximide and pufemide with alkyl(aryl)amines yielded N-aminomethyl derivatives. Their antioxidant activity and effects on blood coagulation parameters are notable (Hakobyan et al., 2020).

Antibacterial Activity in Pyridonecarboxylic Acids

The synthesis of pyridonecarboxylic acids, with aminopyrrolidine derivatives like 3-amino-1-pyrrolidinyl, is essential for developing antibacterial agents. These compounds show significant activity compared to existing drugs (Egawa et al., 1984).

Neuroprotection through mGlu Receptor Activation

Aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC), a potent agonist of mGlu2 and -3 receptors, is crucial in neuroprotection against excitotoxic neuronal degeneration (Battaglia et al., 1998).

Chiral Amines in HPLC-MS Enantioseparation

Chiral amines, such as (3R)-(-)-1-benzyl-3-aminopyrrolidine, play a significant role in enantioseparation of racemates in HPLC-MS analysis, contributing to drug development (Tsutsui et al., 2012).

Stereoselectivity in Amine Reactions

The reaction of BF3 coordinated N-ethylpyrrolidine with various reagents demonstrates important aspects of stereoselectivity and reactivity in organic synthesis (Kessar et al., 2007).

Mechanism of Amide Formation

Studying the mechanism of amide formation using carbodiimide, with 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC), is crucial for bioconjugation in aqueous media. This research is key for understanding reactions in biochemical and pharmaceutical contexts (Nakajima & Ikada, 1995).

properties

IUPAC Name

(3R)-1-ethylpyrrolidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-2-8-4-3-6(7)5-8;;/h6H,2-5,7H2,1H3;2*1H/t6-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPWCWGVVOIHJR-QYCVXMPOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CC[C@H](C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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